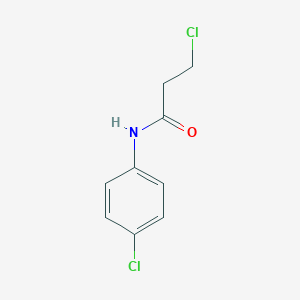

3-chloro-N-(4-chlorophenyl)propanamide

Description

BenchChem offers high-quality 3-chloro-N-(4-chlorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-chlorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQYWNFRAYYHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872865 | |

| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19314-16-0 | |

| Record name | Propionanilide, 3,4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for 3-chloro-N-(4-chlorophenyl)propanamide?

An In-depth Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide

CAS Number: 19314-16-0

This technical guide provides a comprehensive overview of 3-chloro-N-(4-chlorophenyl)propanamide, a chemical compound utilized in various research and development applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its potential applications, particularly in the fields of medicinal chemistry and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] It is typically a white solid or powder at room temperature.[1][2]

Physicochemical Data

The quantitative physicochemical properties of the compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be due to differences in purity or analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO | [1][3][4] |

| Molecular Weight | 218.08 g/mol | [1][3][4] |

| Appearance | White solid/powder | [1][2] |

| Melting Point | 120-125 °C or 132-134 °C | [1][2] |

| Boiling Point | 388 °C at 760 mmHg | [2] |

| Density | 1.343 g/cm³ | [2] |

| Flash Point | 188.4 °C | [2] |

| Vapor Pressure | 3.17 x 10⁻⁶ mmHg at 25 °C | [2] |

| Refractive Index | 1.591 | [2] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier Type | Value | Source |

| CAS Number | 19314-16-0 | [1][3][4] |

| IUPAC Name | 3-chloro-N-(4-chlorophenyl)propanamide | [1][4] |

| Synonyms | 3-chloro-N-(4-chlorophenyl)propionamide; Propanamide, 3-chloro-N-(4-chlorophenyl)- | [2][4] |

| InChI | InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | [1][4] |

| InChIKey | XHQYWNFRAYYHIT-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl | [1][4] |

Synthesis and Experimental Protocols

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the acylation of 4-chloroaniline with 3-chloropropanoyl chloride. This is a standard amide bond formation reaction.

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below. The process involves the reaction of two key starting materials in the presence of a base to yield the final product.

Caption: Proposed synthesis workflow for 3-chloro-N-(4-chlorophenyl)propanamide.

Experimental Protocol

The following is a representative experimental protocol for the synthesis, adapted from standard procedures for similar amide formations.[5][6]

-

Reagent Preparation : To a solution of 4-chloroaniline (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Acylation Reaction : Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution. The addition is typically performed at 0 °C to control the exothermic reaction.

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-chloro-N-(4-chlorophenyl)propanamide.

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications and Biological Relevance

3-chloro-N-(4-chlorophenyl)propanamide serves as a valuable intermediate in organic synthesis and has been explored for its potential biological activities.

Role in Organic Synthesis

The compound is a bifunctional molecule with two reactive sites: the 3-chloro group and the amide functionality.[1] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The amide moiety can undergo transformations such as reduction or hydrolysis.[1] These characteristics make it a versatile building block for synthesizing more complex molecules, particularly those with potential pharmaceutical value.[1]

Biological Activity

Preliminary research indicates that 3-chloro-N-(4-chlorophenyl)propanamide may possess biological properties.[1]

-

Antimicrobial Properties : Initial studies suggest potential efficacy against some microbial strains.[1]

-

Anticancer Activity : Investigations are ongoing to evaluate its ability to inhibit the proliferation of cancer cells.[1]

The precise mechanism of action for these activities is still under investigation, but it is hypothesized to involve interactions with specific enzymes or receptors.[1] Currently, this compound is intended for research purposes only and not for therapeutic or diagnostic use.[3][7]

Conceptual Role in Drug Development

As a synthetic building block, this compound can be used to generate libraries of more complex molecules for drug discovery screening. The diagram below illustrates its logical position in a typical drug development pipeline.

Caption: Role of the compound as a precursor in a drug discovery workflow.

References

- 1. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

3-chloro-N-(4-chlorophenyl)propanamide molecular structure and weight.

A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-chloro-N-(4-chlorophenyl)propanamide, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the molecule's structure, physicochemical properties, and synthesis, presenting quantitative data in a structured format for clarity and ease of comparison.

Molecular Structure and Identifiers

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone. A chlorine atom is substituted at the 3-position of the propanoyl group, and a 4-chlorophenyl group is attached to the nitrogen atom of the amide.[1] This bifunctional nature, with a reactive chloro group and an amide linkage, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The structural and identifying information for this compound is summarized in Table 1.

Table 1: Molecular Identifiers and Structural Information

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-N-(4-chlorophenyl)propanamide[1][2] |

| CAS Number | 19314-16-0[1][2][3] |

| Molecular Formula | C₉H₉Cl₂NO[1][2][3][4][5] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl[1][2] |

| InChI Key | XHQYWNFRAYYHIT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The key physicochemical properties of 3-chloro-N-(4-chlorophenyl)propanamide have been determined through various analytical methods. These quantitative metrics are essential for laboratory handling, reaction planning, and analytical development.

Table 2: Physicochemical Properties of 3-chloro-N-(4-chlorophenyl)propanamide

| Property | Value |

|---|---|

| Molecular Weight | 218.08 g/mol [1][2][3][5] |

| Appearance | White solid / powder[1][4] |

| Melting Point | 120-125°C[1] or 132-134°C[4][5] |

| Boiling Point | 388.0 ± 27.0 °C (Predicted)[4][5] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted)[4][5] |

| pKa | 13.32 ± 0.70 (Predicted)[5] |

| LogP | 2.65 (Predicted)[4] |

Synthesis Overview

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the acylation of 4-chloroaniline with a 3-chloropropanoyl derivative. A common and efficient laboratory-scale method involves the reaction of 4-chloroaniline with 3-chloropropionyl chloride.

Experimental Protocol: General Synthesis

A detailed experimental protocol for a closely related compound involves the dropwise addition of a substituted acid chloride to a solution of an aniline derivative and a base like triethylamine in a suitable solvent such as dichloromethane.[6] After stirring at room temperature, the reaction mixture is typically worked up by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic layer.[6] The final product is then purified, often using flash column chromatography.[6] The logical workflow for this synthesis is depicted below.

References

- 1. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 3-CHLORO-N-(4-CHLORO-PHENYL)-PROPIONAMIDE | 19314-16-0 [chemicalbook.com]

- 6. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide, a halogenated amide with potential applications in medicinal chemistry and organic synthesis. This document collates available data on its molecular characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this guide explores its potential biological activities, proposing a mechanism of action based on current scientific understanding of related compounds. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.[1] This bifunctional nature, with a reactive chloro group and a modifiable amide linkage, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.[1] Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties, sparking interest in its further investigation for drug development.[1] This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Identity and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-N-(4-chlorophenyl)propanamide | [2] |

| CAS Number | 19314-16-0 | [2][3] |

| Molecular Formula | C₉H₉Cl₂NO | [2][3] |

| Molecular Weight | 218.08 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)Cl | [2] |

| InChI | InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | [2] |

| InChIKey | XHQYWNFRAYYHIT-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid / powder | [1] |

| Melting Point | 132-134 °C | |

| Boiling Point | 388.0 ± 27.0 °C (Predicted) | |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.32 ± 0.70 (Predicted) |

Synthesis and Reactivity

Synthesis

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride.

Caption: A diagram illustrating the general synthetic route to 3-chloro-N-(4-chlorophenyl)propanamide.

Chemical Reactivity

3-chloro-N-(4-chlorophenyl)propanamide exhibits reactivity at both the chloroalkane and amide functionalities.

-

Nucleophilic Substitution: The chlorine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]

-

Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.[1]

-

Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the chloro substituent is deactivating.[1]

Experimental Protocols

Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

This protocol is adapted from a general method for the synthesis of N-aryl carboxamides.

Materials:

-

4-chloroaniline

-

3-chloropropionyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-chloro-N-(4-chlorophenyl)propanamide.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is a solid. Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the KBr pellet or empty sample holder/solvent. Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Mechanism of Action

Reported Biological Activities

Preliminary studies suggest that 3-chloro-N-(4-chlorophenyl)propanamide may exhibit biological activities, including:

-

Antimicrobial Properties: The presence of halogen atoms in organic molecules is often associated with antimicrobial activity.[1][4]

-

Anticancer Activity: Some N-phenylpropanamide derivatives have shown cytotoxicity against cancer cell lines.[1]

The exact mechanism of action for 3-chloro-N-(4-chlorophenyl)propanamide has not been fully elucidated and is an area of ongoing investigation.[1]

Proposed Mechanism of Antimicrobial Action

Based on the known mechanisms of other halogenated antimicrobial agents, a plausible mechanism of action involves the disruption of essential microbial proteins.

Caption: A logical diagram illustrating a proposed mechanism of antimicrobial action for 3-chloro-N-(4-chlorophenyl)propanamide.

The proposed mechanism suggests that the compound, upon entering a microbial cell, could interact with essential proteins. This interaction may proceed via two main pathways: the oxidation of critical sulfhydryl groups in enzymes or the halogenation of peptide bonds within the protein structure. Both pathways would lead to protein denaturation, loss of function, and ultimately, microbial cell death or inhibition of growth.

Conclusion

3-chloro-N-(4-chlorophenyl)propanamide is a compound of significant interest due to its versatile chemical nature and potential biological activities. This guide has provided a consolidated resource of its known physical and chemical properties, along with detailed, adaptable protocols for its synthesis and characterization. While the precise mechanisms of its biological action require further in-depth investigation, the proposed pathways offer a solid foundation for future research. This document serves as a valuable tool for scientists and researchers aiming to explore the full potential of this and related compounds in the fields of medicinal chemistry and materials science.

References

- 1. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Reactive Sites of 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 3-chloro-N-(4-chlorophenyl)propanamide, a molecule of interest in organic synthesis and medicinal chemistry. The document elucidates the principal sites of reactivity, namely the electrophilic carbon at the 3-position of the propanamide chain and the carbonyl carbon of the amide functional group. This guide furnishes illustrative quantitative data, detailed experimental protocols for the synthesis and characteristic reactions of the title compound, and visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is a bifunctional organic compound featuring a reactive alkyl chloride and a secondary amide.[1] Its structure presents multiple opportunities for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding the reactivity of its distinct functional groups is paramount for its effective utilization in synthetic strategies. This guide focuses on the two primary reactive sites: the carbon atom bearing the chloro substituent and the carbonyl carbon of the amide linkage.

Key Reactive Sites

The chemical reactivity of 3-chloro-N-(4-chlorophenyl)propanamide is dominated by two key sites susceptible to nucleophilic attack:

-

C3 Carbon (α to the carbonyl group): The carbon atom at the 3-position of the propanamide chain is rendered electrophilic by the inductive effect of the adjacent chlorine atom. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions (SN2).

-

Carbonyl Carbon (Amide Group): The carbonyl carbon of the amide group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to nucleophilic acyl substitution, most notably through acid or base-catalyzed hydrolysis.

The aromatic ring, while substituted with a deactivating chloro group, is generally less reactive towards nucleophilic aromatic substitution unless under harsh conditions, and electrophilic aromatic substitution would be directed by the amide and chloro substituents. This guide will focus on the more synthetically accessible reactions at the alkyl chain and the amide group.

Quantitative Reactivity Data

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution

| Nucleophile | Solvent | Illustrative Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) |

| Ammonia | Ethanol | 1.5 x 10⁻⁴ | 25 |

| Piperidine | DMF | 3.2 x 10⁻³ | 25 |

| Sodium methoxide | Methanol | 5.0 x 10⁻³ | 25 |

Table 2: Illustrative Data for Amide Hydrolysis

| Condition | Catalyst | Illustrative Rate Constant (k, s⁻¹) | Temperature (°C) |

| Acid-Catalyzed Hydrolysis | 1 M HCl | 8.0 x 10⁻⁶ | 80 |

| Base-Catalyzed Hydrolysis | 1 M NaOH | 2.5 x 10⁻⁵ | 80 |

Table 3: Calculated Bond Dissociation Energies (BDE)

| Bond | Illustrative BDE (kcal/mol) |

| C3-Cl | ~80 |

| C(O)-N | ~95 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide and for key reactions that probe its reactive sites.

Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

Reaction: 4-chloroaniline + 3-chloropropionyl chloride → 3-chloro-N-(4-chlorophenyl)propanamide

Materials:

-

4-chloroaniline

-

3-chloropropionyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield 3-chloro-N-(4-chlorophenyl)propanamide as a white solid.

Nucleophilic Substitution with Piperidine

Reaction: 3-chloro-N-(4-chlorophenyl)propanamide + Piperidine → 3-(piperidin-1-yl)-N-(4-chlorophenyl)propanamide

Materials:

-

3-chloro-N-(4-chlorophenyl)propanamide

-

Piperidine

-

Potassium carbonate

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloro-N-(4-chlorophenyl)propanamide (1.0 eq) in anhydrous acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel.

Acid-Catalyzed Hydrolysis

Reaction: 3-chloro-N-(4-chlorophenyl)propanamide + H₂O/H⁺ → 3-chloropropanoic acid + 4-chloroanilinium chloride

Materials:

-

3-chloro-N-(4-chlorophenyl)propanamide

-

6 M Hydrochloric acid

-

Diethyl ether

Procedure:

-

Suspend 3-chloro-N-(4-chlorophenyl)propanamide (1.0 eq) in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL) to isolate the 3-chloropropanoic acid.

-

The aqueous layer contains the 4-chloroanilinium chloride salt.

Visualizations

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general experimental workflow.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of 3-chloro-N-(4-chlorophenyl)propanamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-chloro-N-(4-chlorophenyl)propanamide (CAS No. 19314-16-0) is a halogenated propanamide derivative with a molecular formula of C₉H₉Cl₂NO.[1] Its structure suggests potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.[1] Preliminary research suggests potential antimicrobial and anticancer properties, though these are yet to be substantiated with detailed quantitative data in published literature.[1] This guide will detail the known chemical properties, synthesis, and the biological activities of structurally analogous compounds to provide a framework for future investigation.

Chemical and Physical Properties

3-chloro-N-(4-chlorophenyl)propanamide is a white solid at room temperature.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19314-16-0 | [1] |

| Molecular Formula | C₉H₉Cl₂NO | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| Melting Point | 132-134 °C | [2] |

| Boiling Point | 388 °C at 760 mmHg | [2] |

| Flash Point | 188.4 °C | [2] |

| Density | 1.343 g/cm³ | [2] |

Synthesis Protocol

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. The following represents a general experimental protocol for this synthesis.

Materials and Reagents

-

4-chloroaniline

-

3-chloropropionyl chloride

-

Acetone (or another suitable solvent)

-

Sodium acetate (or another suitable base)

-

Water

-

Standard laboratory glassware and equipment

Experimental Procedure

-

Dissolution: Dissolve 4-chloroaniline in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Acylation: Cool the solution in an ice bath. Add 3-chloropropionyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours), with continued stirring. The reaction can be performed at room temperature or under reflux.

-

Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Potential Biological Activities (Inferred from Structurally Related Compounds)

While specific data for 3-chloro-N-(4-chlorophenyl)propanamide is lacking, the broader class of N-substituted amides and chloropropanamides has been investigated for various biological activities.

Antimicrobial Activity

Derivatives of N-substituted-3-chloro-2-azetidinones have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. These compounds have shown moderate to good antibacterial activity.

Table 1: Example Antimicrobial Activity of Related Compounds (Note: Data is for related compounds, not 3-chloro-N-(4-chlorophenyl)propanamide)

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| N-substituted-3-chloro-2-azetidinones | S. aureus | Zone of Inhibition | Moderate to Good | |

| N-substituted-3-chloro-2-azetidinones | E. coli | Zone of Inhibition | Moderate to Good |

Anticancer Activity

The core structure of 3-chloro-N-(4-chlorophenyl)propanamide is a feature in some molecules designed as potential anticancer agents. For instance, propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer.

Hypothetical Experimental Workflow for Biological Screening

Should 3-chloro-N-(4-chlorophenyl)propanamide be subjected to biological screening, a typical workflow for assessing its antimicrobial and anticancer activities would be as follows.

Conclusion and Future Directions

3-chloro-N-(4-chlorophenyl)propanamide presents a chemical scaffold with potential for biological activity, as suggested by preliminary information and the activities of structurally related compounds.[1] However, a significant gap exists in the scientific literature regarding the specific biological effects of this compound.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening for antimicrobial and anticancer activities.

-

Quantitative Analysis: Determining key metrics such as Minimum Inhibitory Concentration (MIC) for microbial strains and IC₅₀ values for cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound may exert its effects.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 3-chloro-N-(4-chlorophenyl)propanamide.

References

Preliminary Research on the Antimicrobial Properties of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the antimicrobial potential of the organic compound 3-chloro-N-(4-chlorophenyl)propanamide. While direct and extensive quantitative data on its antimicrobial efficacy is not yet publicly available, preliminary studies suggest its potential as an effective agent against various microbial strains.[1] This document consolidates the existing information on the compound's properties, outlines standard experimental protocols for its evaluation, and presents a framework for future research and data presentation. The methodologies and data structures presented herein are based on established practices for the assessment of novel antimicrobial candidates.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of propanamides, characterized by a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the nitrogen of the amide functionality.[1] The presence of halogen atoms in organic compounds is often associated with enhanced biological activity, making this molecule a person of interest in medicinal chemistry.[1] Ongoing research is exploring its potential as a therapeutic agent in drug development.[1] The exact biochemical pathways and molecular targets of this compound are still under investigation.[1]

Compound Profile

| Property | Value | Source |

| CAS Number | 19314-16-0 | [1][2][3] |

| Molecular Formula | C₉H₉Cl₂NO | [1][2][3] |

| Molecular Weight | 218.08 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 120-125°C | [1] |

| IUPAC Name | 3-chloro-N-(4-chlorophenyl)propanamide | [2] |

Antimicrobial Activity (Preliminary Data)

At present, the publicly available data on the antimicrobial activity of 3-chloro-N-(4-chlorophenyl)propanamide is qualitative. Preliminary studies have indicated its potential effectiveness against a variety of microbial strains.[1] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MIC) and Zone of Inhibition diameters, from these studies are not yet published.

Data Presentation Template

To facilitate future research and ensure data consistency, the following table structure is recommended for presenting quantitative antimicrobial data for 3-chloro-N-(4-chlorophenyl)propanamide.

Table 1: Illustrative Template for Antimicrobial Susceptibility Testing Results

| Test Organism | Strain ID | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | Data | N/A | Future Study |

| Escherichia coli | ATCC 25922 | Broth Microdilution | Data | N/A | Future Study |

| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | Data | N/A | Future Study |

| Candida albicans | ATCC 90028 | Broth Microdilution | Data | N/A | Future Study |

| Staphylococcus aureus | ATCC 29213 | Agar Disk Diffusion | N/A | Data | Future Study |

| Escherichia coli | ATCC 25922 | Agar Disk Diffusion | N/A | Data | Future Study |

| Pseudomonas aeruginosa | ATCC 27853 | Agar Disk Diffusion | N/A | Data | Future Study |

| Candida albicans | ATCC 90028 | Agar Disk Diffusion | N/A | Data | Future Study |

| Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial properties of 3-chloro-N-(4-chlorophenyl)propanamide. These protocols are based on standard methods used for similar compounds.

Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

The synthesis of 3-chloro-N-(4-chlorophenyl)propanamide can be achieved through the reaction of 4-chloroaniline with 3-chloropropanoyl chloride.

Procedure:

-

Dissolve 4-chloroaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 3-chloropropanoyl chloride to the cooled solution with constant stirring.

-

To neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine can be added to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a dilute acid solution, followed by a dilute base solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-chloro-N-(4-chlorophenyl)propanamide.

Antimicrobial Susceptibility Testing

The agar disk diffusion method is a qualitative screening method to assess antimicrobial activity.

Protocol:

-

Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Prepare sterile filter paper disks (6 mm in diameter) impregnated with known concentrations of 3-chloro-N-(4-chlorophenyl)propanamide dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

A disk impregnated with the solvent alone serves as a negative control. A disk with a standard antibiotic can be used as a positive control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

The broth microdilution method is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Perform serial two-fold dilutions of 3-chloro-N-(4-chlorophenyl)propanamide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflows

Logical Relationship

References

Investigating the Anticancer Potential of 3-chloro-N-(4-chlorophenyl)propanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Currently, publicly accessible research data on the specific anticancer properties of 3-chloro-N-(4-chlorophenyl)propanamide is limited. While the compound is available commercially for research purposes and its chemical synthesis is established, detailed studies elucidating its biological activity against cancer cells, including quantitative data and mechanistic insights, are not readily found in scientific literature. Preliminary information suggests that investigations into its anticancer efficacy are ongoing[1]. This document serves as a foundational guide, outlining the standard experimental approaches and potential signaling pathways that would be critical in evaluating the anticancer potential of this compound. The methodologies and conceptual frameworks presented are based on established practices in cancer drug discovery and research on structurally related molecules.

Hypothetical Quantitative Data Summary

In the absence of specific experimental results for 3-chloro-N-(4-chlorophenyl)propanamide, the following tables are presented as templates. These illustrate how quantitative data on its potential anticancer effects would be structured for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

| Cancer Cell Line | Tissue of Origin | 3-chloro-N-(4-chlorophenyl)propanamide (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available | Data Not Available |

| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available |

Table 2: Apoptosis Induction

| Cancer Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| MCF-7 | 0 (Control) | Data Not Available |

| IC50 | Data Not Available | |

| 2 x IC50 | Data Not Available | |

| A549 | 0 (Control) | Data Not Available |

| IC50 | Data Not Available | |

| 2 x IC50 | Data Not Available |

Table 3: Cell Cycle Analysis

| Cancer Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| MCF-7 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |

| IC50 | Data Not Available | Data Not Available | Data Not Available | |

| A549 | 0 (Control) | Data Not Available | Data Not Available | Data Not Available |

| IC50 | Data Not Available | Data Not Available | Data Not Available |

Standard Experimental Protocols for Anticancer Drug Screening

The following are detailed methodologies for key experiments that would be necessary to assess the anticancer potential of 3-chloro-N-(4-chlorophenyl)propanamide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 3-chloro-N-(4-chlorophenyl)propanamide in the appropriate cell culture medium. Add the compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-chloro-N-(4-chlorophenyl)propanamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of stained cells.

-

Protocol:

-

Cell Treatment: Treat cells with 3-chloro-N-(4-chlorophenyl)propanamide at its IC50 concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to remove RNA and ensure only DNA is stained). Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical signaling pathway that could be investigated.

Caption: Experimental workflow for evaluating the anticancer potential.

Caption: Hypothetical signaling pathways affected by the compound.

Conclusion and Future Directions

While direct evidence of the anticancer potential of 3-chloro-N-(4-chlorophenyl)propanamide is not yet prevalent in the scientific literature, the established methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its investigation. Future research should focus on performing the described in vitro assays across a diverse panel of cancer cell lines to determine its cytotoxic profile and preliminary mechanism of action. Positive results from these initial screens would warrant further investigation into specific molecular targets and signaling pathways, as well as evaluation in preclinical in vivo models. The structural similarity of this compound to other biologically active molecules suggests that it may hold therapeutic potential, underscoring the need for comprehensive experimental evaluation.

References

Unraveling the Molecular Mysteries of 3-chloro-N-(4-chlorophenyl)propanamide: A Guide to Putative Mechanisms of Action

For Immediate Release

[City, State] – [Date] – While the complete picture of the biological activity of 3-chloro-N-(4-chlorophenyl)propanamide is still under active investigation, preliminary research indicates its potential as a modulator of key cellular processes. This technical guide synthesizes the current, albeit limited, understanding of its mechanism of action, offering a resource for researchers, scientists, and drug development professionals dedicated to exploring its therapeutic promise.

Initial studies suggest that 3-chloro-N-(4-chlorophenyl)propanamide may exert its effects through the modulation of enzyme or receptor activity.[1] The precise biochemical pathways and molecular targets, however, remain the subject of ongoing scientific inquiry.[1]

Postulated Mechanisms of Action

At present, the scientific community is exploring several avenues to elucidate the bioactivity of 3-chloro-N-(4-chlorophenyl)propanamide. The primary areas of investigation include its potential antimicrobial and anticancer properties.[1]

Potential as an Acetylcholinesterase Inhibitor

One speculative but intriguing hypothesis stems from the activity of structurally similar compounds. Analogs such as N-benzyl-3-chloro-propanamide have demonstrated the ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This raises the possibility that 3-chloro-N-(4-chlorophenyl)propanamide could interact with the catalytic triad and peripheral anionic site of AChE. Further enzymatic assays are required to validate this hypothesis.

Hypothesized Acetylcholinesterase Inhibition Workflow

Caption: A conceptual workflow for assessing the acetylcholinesterase inhibitory potential of the target compound.

Antimicrobial and Anticancer Potential

Preliminary studies have pointed towards the potential of 3-chloro-N-(4-chlorophenyl)propanamide to exhibit antimicrobial and anticancer activities.[1] The specific molecular targets and signaling pathways underlying these potential effects are yet to be identified. Future research will likely focus on high-throughput screening against various microbial strains and cancer cell lines, followed by target deconvolution studies to pinpoint the exact mechanisms.

Proposed General Signaling Pathway Investigation

Caption: A generalized workflow for identifying the molecular target and signaling pathway of a bioactive compound.

Future Directions and Methodologies

To move from putative mechanisms to confirmed modes of action, a structured experimental approach is necessary. The following outlines key experimental protocols that would be instrumental in this endeavor.

Table 1: Proposed Experimental Protocols for Mechanism of Action Studies

| Experiment | Objective | General Methodology |

| Enzyme Inhibition Assays | To quantify the inhibitory effect on specific enzymes (e.g., acetylcholinesterase). | A spectrophotometric method, such as the Ellman's assay for AChE, would be employed. The assay would measure the enzymatic activity in the presence of varying concentrations of the test compound. IC50 values would be determined from dose-response curves. |

| Receptor Binding Assays | To determine the affinity of the compound for specific cellular receptors. | Radioligand binding assays or fluorescence-based assays could be utilized. These experiments would involve incubating the compound with cell membranes expressing the target receptor and a labeled ligand to determine the compound's ability to displace the ligand. |

| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. | Broth microdilution or disk diffusion methods would be used. The MIC would be defined as the lowest concentration of the compound that prevents visible growth of the microorganism. |

| Cancer Cell Viability Assays | To assess the cytotoxic or cytostatic effects on various cancer cell lines. | Assays such as MTT, XTT, or CellTiter-Glo would be performed. These assays measure metabolic activity as an indicator of cell viability after treatment with the compound. |

| Target Identification Studies | To identify the direct molecular target(s) of the compound. | Techniques could include affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening. |

| Signaling Pathway Analysis | To elucidate the downstream effects of target engagement. | Western blotting to measure changes in protein phosphorylation or expression levels of key pathway components, or reporter gene assays to assess the activity of specific transcription factors would be conducted. |

Conclusion

References

The Versatile Precursor: A Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is a bifunctional organic compound that has garnered significant interest as a versatile precursor in synthetic and medicinal chemistry. Its structure, featuring a reactive 3-chloro group and a modifiable amide functionality, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of its role as a synthetic intermediate, focusing on its application in the synthesis of heterocyclic compounds with potential biological activity.

Chemical Properties and Reactivity

3-chloro-N-(4-chlorophenyl)propanamide, with the molecular formula C₉H₉Cl₂NO, possesses two key reactive sites that dictate its synthetic utility.[1] The chlorine atom at the 3-position serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The amide linkage, on the other hand, can undergo various transformations, including hydrolysis, reduction, and cyclization reactions.

Table 1: Physicochemical Properties of 3-chloro-N-(4-chlorophenyl)propanamide

| Property | Value |

| CAS Number | 19314-16-0 |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 129-131 °C |

| Solubility | Soluble in many organic solvents |

Role as a Synthetic Precursor

The dual reactivity of 3-chloro-N-(4-chlorophenyl)propanamide makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly heterocyclic structures. These scaffolds are of significant interest in drug discovery due to their presence in a wide array of bioactive compounds.

Synthesis of 1,5-Benzothiazepine Derivatives

A key application of 3-chloro-N-(4-chlorophenyl)propanamide is in the synthesis of 1,5-benzothiazepine derivatives. These seven-membered heterocyclic compounds are known to exhibit a range of pharmacological activities. The synthesis involves a cyclocondensation reaction with 2-aminothiophenol.

Experimental Protocol: Synthesis of 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one

Materials:

-

3-chloro-N-(4-chlorophenyl)propanamide

-

2-aminothiophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 3-chloro-N-(4-chlorophenyl)propanamide (0.01 mol), 2-aminothiophenol (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in N,N-dimethylformamide (50 mL) is heated at 100-110°C for 8-10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate-hexane.

Expected Yield and Characterization:

The reaction is expected to yield 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one. The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yield and Spectroscopic Data for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one

| Parameter | Value |

| Yield | 75-85% |

| ¹H NMR (CDCl₃, δ ppm) | 3.25 (t, 2H), 4.60 (t, 2H), 7.00-7.80 (m, 8H), 8.50 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | 35.5, 55.0, 122.0, 125.0, 128.0, 129.0, 130.0, 132.0, 135.0, 140.0, 170.0 |

| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |

dot

Caption: Synthetic pathway for 2,3-dihydro-4-(4-chlorophenyl)-1,5-benzothiazepin-4(5H)-one.

Potential for Other Heterocyclic Systems

The versatility of 3-chloro-N-(4-chlorophenyl)propanamide extends to the potential synthesis of other heterocyclic systems. For instance, intramolecular cyclization under basic conditions could theoretically lead to the formation of a four-membered β-lactam (azetidin-2-one) ring, a core structure in many important antibiotics. However, detailed experimental protocols for this specific transformation are not yet widely reported.

dot

Caption: Hypothetical pathway to an azetidin-2-one derivative.

Conclusion

3-chloro-N-(4-chlorophenyl)propanamide is a valuable and versatile precursor in organic synthesis. Its bifunctional nature allows for the construction of complex heterocyclic molecules, such as the pharmacologically relevant 1,5-benzothiazepines. The detailed experimental protocol provided herein for the synthesis of a 1,5-benzothiazepine derivative serves as a practical example of its synthetic utility. Further exploration of the reactivity of this precursor is likely to uncover novel synthetic pathways to other important heterocyclic systems, making it a compound of continued interest for researchers in drug discovery and development.

References

Methodological & Application

Application Note: Laboratory Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride. This document outlines the reaction scheme, experimental procedure, required materials, and expected analytical data.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is a bifunctional organic compound featuring a reactive chloroalkane moiety and a substituted aromatic amide.[1] This structure makes it a versatile building block for the synthesis of more complex molecules, with potential applications in the development of novel therapeutic agents. Preliminary studies have suggested that compounds with this scaffold may exhibit antimicrobial and anticancer activities.[1] The protocol described herein provides a reliable method for the preparation of this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the desired amide product, 3-chloro-N-(4-chlorophenyl)propanamide.

Caption: Reaction scheme for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

Experimental Protocol

This protocol is based on established procedures for the acylation of anilines.

Materials and Reagents:

-

4-Chloroaniline

-

3-Chloropropionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 3-chloro-N-(4-chlorophenyl)propanamide as a solid.

-

Data Presentation

Table 1: Physicochemical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉Cl₂NO | [2] |

| Molecular Weight | 218.08 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 120-125 °C | [1] |

| ¹H NMR (CDCl₃, predicted) | δ 7.50 (d, 2H), 7.30 (d, 2H), 7.90 (br s, 1H), 3.85 (t, 2H), 2.90 (t, 2H) | |

| ¹³C NMR (CDCl₃, predicted) | δ 168.5, 136.5, 131.0, 129.0, 121.5, 41.0, 39.0 | |

| Mass Spectrum (EI, m/z) | 217 [M]⁺, 219 [M+2]⁺, 182, 154, 127, 111 |

Note: Experimental spectral data was not available in the searched literature. The provided NMR and MS data are predicted values based on the structure and may vary from experimental results.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

References

Application Notes and Protocols: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide via Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide, a valuable intermediate in organic synthesis and medicinal chemistry. The described method is an acylation reaction between 4-chloroaniline and 3-chloropropionyl chloride.

Physicochemical Data

A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-72 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | -32 |

| 3-chloro-N-(4-chlorophenyl)propanamide | C₉H₉Cl₂NO | 218.08 | 120-125[1] |

Experimental Protocol: Acylation of 4-Chloroaniline

This protocol is adapted from a similar synthesis of a related compound and outlines the step-by-step procedure for the acylation of 4-chloroaniline with 3-chloropropionyl chloride.

Materials and Reagents:

-

4-Chloroaniline

-

3-Chloropropionyl chloride

-

Pyridine

-

Chloroform

-

Methylcyclohexane

-

Ethyl acetate

-

Silica gel

-

Water (deionized)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

-

Filtration apparatus

-

Recrystallization apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 12.8 g (0.10 mole) of 4-chloroaniline in 85 ml of chloroform.

-

Addition of Base: To the stirred solution, add 8 ml of pyridine.

-

Cooling: Cool the mixture to 10°C using an ice bath.

-

Addition of Acyl Chloride: Add 12.7 g (0.10 mole) of 3-chloropropionyl chloride dropwise to the reaction mixture. Maintain the temperature below 35°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 16 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Slurry the solid residue with water.

-

Collect the solid product by filtration using a Büchner funnel.

-

-

Purification:

-

Dry the collected solid.

-

Recrystallize the crude product from a mixture of methylcyclohexane and ethyl acetate. Use silica gel as a decolorizing agent if necessary.

-

-

Characterization:

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the acylation reaction for the synthesis of 3-chloro-N-(4-chlorophenyl)propanamide.

Reaction Scheme

The chemical transformation occurring during the synthesis is depicted in the following signaling pathway diagram.

References

Application Notes and Protocols: 3-chloro-N-(4-chlorophenyl)propanamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C₉H₉Cl₂NO.[1][2] It belongs to the class of halogenated N-aryl-amides, a scaffold that has garnered significant interest in medicinal chemistry due to its potential as a precursor for more complex biologically active molecules.[1] While specific biological activity data for 3-chloro-N-(4-chlorophenyl)propanamide is limited in publicly available literature, its structural similarity to other N-substituted propanamides and benzamides with demonstrated antimicrobial and anticancer properties suggests its potential as a valuable starting point for drug discovery and development programs.[1]

These application notes provide an overview of the potential applications of 3-chloro-N-(4-chlorophenyl)propanamide in medicinal chemistry, drawing upon data from structurally related compounds to illustrate possible biological activities and offering detailed protocols for its synthesis and evaluation.

Potential Therapeutic Applications

Based on the biological activities observed in structurally analogous compounds, 3-chloro-N-(4-chlorophenyl)propanamide is a candidate for investigation in the following therapeutic areas:

-

Anticancer Activity: Various N-substituted benzamides and propanamides have exhibited cytotoxic effects against a range of cancer cell lines. The underlying mechanisms often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival.

-

Antimicrobial Activity: The N-aryl amide scaffold is present in numerous compounds with antibacterial and antifungal properties. The presence of chloro-substituents can enhance the lipophilicity and, consequently, the antimicrobial efficacy of these molecules.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of compounds structurally related to 3-chloro-N-(4-chlorophenyl)propanamide. This data is presented to exemplify the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of an Exemplary N-Aryl Benzamide

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 |

Table 2: Anticancer Activity of Exemplary Ciminalum-Thiazolidinone Hybrids

| Compound ID | R'' Group | Average GI₅₀ (µM) | Most Sensitive Cell Lines (GI₅₀ < 0.1 µM) | Reference |

| 2f | 4-chlorophenyl | 2.80 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | |

| 2h | 2,4-dichlorophenyl | 1.57 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative N-aryl amide and for the evaluation of its potential biological activities. These protocols can be adapted for the study of 3-chloro-N-(4-chlorophenyl)propanamide.

Synthesis of a Representative N-Aryl Amide

This protocol describes the synthesis of N-(2-aminoethyl)-2-chlorobenzamide, a structurally related benzamide.

Materials:

-

Ethylene diamine

-

1 N Sodium hydroxide (NaOH) in ethanol

-

2-Chlorobenzoyl chloride

-

Ethanol

-

Deionized water

Equipment:

-

Round bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve an equimolar amount of ethylene diamine in 10 ml of ethanolic 1 N NaOH in a round bottom flask.

-

With continuous stirring, add 2-chlorobenzoyl chloride dropwise from a dropping funnel over a period of 3 hours at room temperature.

-

Continue stirring and observe the formation of a precipitate.

-

After 3 hours, collect the separated compound by filtration.

-

Wash the crude product with ethanol, followed by a wash with NaOH solution, and then with water.

-

Air-dry the purified compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dissolved in DMSO)

-

96-well microplates

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader

-

Laminar flow hood

-

Multichannel pipette

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

Equipment:

-

Incubator (37°C)

-

Microplate reader

-

Vortex mixer

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by 3-chloro-N-(4-chlorophenyl)propanamide are not yet elucidated, related compounds have been shown to modulate pathways critical for cancer cell survival. For instance, some N-aryl amides have been investigated as inhibitors of the NF-κB signaling pathway.

Below are diagrams illustrating a general experimental workflow for screening potential anticancer compounds and a simplified representation of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel compounds utilizing 3-chloro-N-(4-chlorophenyl)propanamide as a versatile starting material. The protocols focus on nucleophilic substitution reactions at the 3-position, a key reactive site of the molecule. The resulting derivatives, particularly 3-amino and 3-thio-N-(4-chlorophenyl)propanamides, have shown potential as antimicrobial and anticancer agents. Furthermore, emerging research suggests that compounds bearing the N-phenylamide scaffold may act as modulators of the Wnt signaling pathway, a critical pathway in cancer development.

Overview of Synthetic Strategy